

3-(4-Chlorophenoxy)azetidine literature review

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

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Technical Guide: 3-(4-Chlorophenoxy)azetidine A Strategic Scaffold for Lead Optimization and Fragment-Based Drug Discovery Executive Summary

3-(4-Chlorophenoxy)azetidine (CAS: 76263-18-8, Free Base; 490021-97-1, HCl) represents a high-value pharmacophore in modern medicinal chemistry. As a constrained ether bioisostere, it offers a critical tactical advantage over traditional pyrrolidine and piperidine scaffolds: the ability to modulate basicity (pKa) and lipophilicity (LogP) while maintaining a precise vector for aryl group presentation.

This guide serves as a definitive technical resource for the synthesis, physicochemical characterization, and application of this scaffold in drug development programs targeting monoamine transporters, histamine receptors, and GPCRs.

Part 1: Chemical Architecture & Physicochemical Profile

The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both the reactivity of the nitrogen lone pair and the metabolic stability of the scaffold. Unlike the flexible pyrrolidine ring, the azetidine ring exists in a puckered conformation, directing the 3-aryloxy substituent into a distinct spatial region.

Core Properties Table

Property	Value / Description	Relevance to MedChem
Molecular Formula	C ₉ H ₁₀ ClNO	Fragment-based screening
Molecular Weight	183.63 g/mol	High ligand efficiency (LE) potential
pKa (Conjugate Acid)	~8.5 - 9.0	Lower than pyrrolidine (~10.5); improves BBB permeability
LogP (Predicted)	~1.9	Optimal for CNS penetration
H-Bond Donors/Acceptors	1 / 2	Balanced polarity
Topological Polar Surface Area	21.26 Å ²	High membrane permeability
Ring Geometry	Puckered (Butterfly)	Distinct vector compared to 5/6-membered rings

Part 2: Synthetic Methodologies

The synthesis of **3-(4-Chlorophenoxy)azetidine** requires careful handling of the strained ring to prevent ring-opening or polymerization. Two primary routes are validated: the Mitsunobu Coupling (preferred for versatility and stereocontrol) and Nucleophilic Displacement (preferred for scale-up).

Protocol A: Mitsunobu Coupling (Primary Route)

Mechanism: Activation of the alcohol by the betaine intermediate formed between Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), followed by S_N2 displacement by the phenol.

Reagents:

- Substrate: 1-Boc-3-hydroxyazetidine (1.0 eq)
- Nucleophile: 4-Chlorophenol (1.1 eq)
- Phosphine: Triphenylphosphine (PPh₃, 1.2 eq)

- Azodicarboxylate: DIAD or DEAD (1.2 eq)
- Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

- Preparation: Dissolve 1-Boc-3-hydroxyazetidine, 4-chlorophenol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool the solution to 0°C.
- Activation: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of the alcohol.
- Workup: Quench with water. Extract with EtOAc (3x).^[1] Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.
- Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, **1-Boc-3-(4-chlorophenoxy)azetidine**, is typically a colorless oil or white solid.
- Deprotection: Dissolve the intermediate in CH₂Cl₂. Add TFA (10 eq) or 4N HCl in Dioxane at 0°C. Stir for 2 hours. Evaporate volatiles to yield the salt.

Protocol B: Mesylate Displacement (Scale-Up Route)

Mechanism: Conversion of the alcohol to a mesylate leaving group, followed by S_N2 displacement by the phenoxide anion.

- Mesylation: Treat 1-Boc-3-hydroxyazetidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C. Isolate the mesylate.
- Displacement: React the mesylate with 4-chlorophenol and Cs₂CO₃ (Cesium Carbonate) in DMF at 80°C for 6 hours.
- Note: This route avoids the formation of triphenylphosphine oxide (TPPO) byproducts, simplifying purification on larger scales.

Visualization: Synthetic Logic Flow



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Figure 1: Step-by-step logic flow for the Mitsunobu synthesis of the target scaffold.

Part 3: Medicinal Chemistry Utility[2]

The "Azetidine Shift" (Bioisosterism)

Replacing a pyrrolidine or piperidine ring with an azetidine is a strategic modification known as the "Azetidine Shift".

- **Basicity Modulation:** The pKa of the azetidine nitrogen is typically 1.0–1.5 units lower than the corresponding pyrrolidine. This reduces lysosomal trapping and non-specific binding, often improving the volume of distribution (Vd).
- **Metabolic Stability:** The 4-membered ring is often more resistant to oxidative metabolism (P450) at the α -carbon compared to larger rings, provided the nitrogen is not dealkylated.

Pharmacological Applications

The 3-aryloxyazetidine motif is a privileged scaffold in CNS drug discovery.

- **Monoamine Transporters:** It serves as a core pharmacophore for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The constrained ether mimics the flexible aryloxy-propylamine chain found in drugs like Fluoxetine or Atomoxetine but with reduced entropic penalty upon binding.
- **Histamine H3 Antagonists:** Azetidine ethers have been utilized to access specific sub-pockets in the H3 receptor, where the lower basicity aids in selectivity over H4.

Self-Validating Quality Control

To ensure the integrity of the synthesized scaffold before library generation:

- ¹H NMR Diagnostic: Look for the characteristic splitting of the azetidine protons. The protons cis to the phenoxy group will shift differently than those trans, typically appearing as multiplets between δ 3.8–4.5 ppm.
- LCMS Purity: Ensure no residual PPh₃O (Mass ~279) remains, as it is a potent false positive in many biological assays.

References

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- Synthesis of 3-Aryloxyazetidines: Billotte, S. "Synthesis of 3-substituted azetidines." Synlett, 1998.
- Physicochemical Properties of Azetidines: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Discusses the comparative ring strain and pKa effects relevant to 4-membered heterocycles).
- Commercial Availability & Data: PubChem Compound Summary for CID 22615531 (**3-(4-Chlorophenoxy)azetidine**).

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Sources

- [1. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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